Triazolealanine

描述

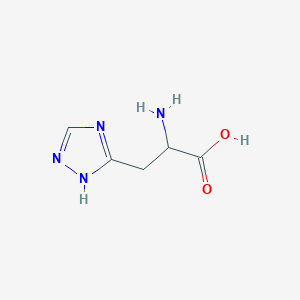

Structure

3D Structure

属性

IUPAC Name |

2-amino-3-(1H-1,2,4-triazol-5-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O2/c6-3(5(10)11)1-4-7-2-8-9-4/h2-3H,1,6H2,(H,10,11)(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAPORZWUTKSILW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=N1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10109-05-4 | |

| Record name | α-Amino-1H-1,2,4-triazole-5-propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10109-05-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triazolealanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010109054 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC76227 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76227 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,4-triazolyl-3-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.261 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What is L-Triazolealanine and its chemical structure?

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Triazolealanine is a non-proteinogenic amino acid, meaning it is not one of the 20 common amino acids found in proteins. Structurally, it is an analog of the naturally occurring amino acid L-histidine, where the imidazole ring of histidine is replaced by a 1,2,4-triazole ring. This substitution has significant implications for its chemical and biological properties, making it a valuable tool in biochemical and pharmaceutical research. This technical guide provides an in-depth overview of L-Triazolealanine, its chemical structure, synthesis, biological activity, and the experimental protocols used to study it.

Chemical Structure and Properties

L-Triazolealanine, systematically named (S)-2-amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid, is characterized by a central alpha-carbon bonded to an amino group, a carboxyl group, a hydrogen atom, and a side chain containing a 1,2,4-triazole ring.

Chemical Structure of L-Triazolealanine

Caption: Chemical structure of L-Triazolealanine.

Table 1: Chemical and Physical Properties of L-Triazolealanine

| Property | Value |

| IUPAC Name | (S)-2-amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid |

| Molecular Formula | C₅H₈N₄O₂ |

| Molecular Weight | 156.14 g/mol [1] |

| CAS Number | 10109-05-4[1] |

| Appearance | White to off-white powder |

| Solubility | Soluble in water |

Synthesis of L-Triazolealanine

The synthesis of L-Triazolealanine can be achieved through various organic chemistry routes. A common approach involves the modification of a suitable amino acid precursor. The following is a representative synthetic protocol adapted from the synthesis of similar triazole-containing amino acids.

Experimental Protocol: Synthesis of L-Triazolealanine

Materials:

-

N-Boc-L-asparagine

-

N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

-

Acetic acid (AcOH)

-

Hydrazine hydrate (N₂H₄·H₂O)

-

Hydrochloric acid (HCl)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Ethyl acetate (EtOAc)

-

Sodium bicarbonate (NaHCO₃)

Procedure:

-

Protection of L-Asparagine: Start with the commercially available N-Boc-L-asparagine to protect the amino group.

-

Cyclization to form the Triazole Ring:

-

Dissolve N-Boc-L-asparagine in a suitable solvent such as dimethylformamide (DMF).

-

Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) to the solution and heat the mixture. This reaction initiates the formation of a key intermediate.

-

After cooling, the solvent is removed under reduced pressure. The residue is redissolved in acetic acid.

-

Hydrazine hydrate is then added to the solution, and the mixture is heated to facilitate the cyclization and formation of the 1,2,4-triazole ring.

-

-

Deprotection:

-

The Boc protecting group is removed by treating the intermediate with a strong acid, such as hydrochloric acid in an organic solvent like dioxane or methanol.

-

The reaction mixture is stirred at room temperature until the deprotection is complete, which can be monitored by thin-layer chromatography (TLC).

-

-

Purification:

-

The final product, L-Triazolealanine, is purified from the reaction mixture. This can be achieved by techniques such as ion-exchange chromatography or recrystallization.

-

The purified product is then dried under vacuum to yield a white to off-white powder.

-

Characterization: The structure and purity of the synthesized L-Triazolealanine should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Biological Activity and Applications

L-Triazolealanine primarily functions as an L-histidine antagonist . Its structural similarity to L-histidine allows it to interact with enzymes and receptors that normally bind to histidine, thereby inhibiting their function. This antagonistic activity is the basis for its primary applications in research.

Inhibition of Histidine Biosynthesis

One of the most well-documented effects of L-Triazolealanine is its ability to interfere with the histidine biosynthesis pathway in bacteria and plants. It acts as a feedback inhibitor of ATP phosphoribosyltransferase , the first enzyme in the pathway. This enzyme catalyzes the condensation of ATP and 5-phosphoribosyl-1-pyrophosphate (PRPP). By mimicking histidine, L-Triazolealanine binds to the allosteric site of the enzyme, leading to a conformational change that inhibits its catalytic activity. This feedback inhibition is a critical regulatory mechanism for controlling the cellular levels of histidine.[2]

Caption: Feedback inhibition of the histidine biosynthesis pathway.

Quantitative Data on Inhibition

The inhibitory activity of L-Triazolealanine and related compounds has been quantified in various studies. The following table summarizes representative inhibitory concentrations (IC₅₀) and inhibition constants (Ki) for triazole-containing compounds and the natural feedback inhibitor, L-histidine.

Table 2: Inhibitory Activity of L-Triazolealanine and Related Compounds

| Compound | Target Enzyme | Organism/Cell Line | IC₅₀ / Ki | Reference |

| L-Histidine | ATP Phosphoribosyltransferase | Pseudomonas aeruginosa | IC₅₀: 35.5 ± 0.8 µM | [3] |

| L-Histidine | ATP Phosphoribosyltransferase | Mycobacterium tuberculosis | Ki: 4 µM | [4] |

| 1,2,4-Triazole derivatives | Acetylcholinesterase (AChE) | - | IC₅₀: 0.10 - 12.20 µM | [5] |

| 1,2,4-Triazole derivatives | Human breast adenocarcinoma (MDA-MB-231) | Human | IC₅₀: 3.48 µM | [5] |

| Triazole alanine | - | Rat (oral LD₅₀) | > 5000 mg/kg bw | [6] |

Experimental Protocols for Studying L-Triazolealanine

Experimental Workflow: Enzyme Inhibition Assay ([³⁵S]GTPγS Binding)

This workflow is a general method to assess the antagonistic activity of compounds like L-Triazolealanine on G-protein coupled receptors (GPCRs) that couple to Gαi/o proteins. While not directly targeting the histidine biosynthesis pathway, it is a standard method for characterizing receptor antagonists.

Caption: Workflow for a [³⁵S]GTPγS binding assay.

Experimental Protocol: Cell Viability (MTT) Assay

To assess the cytotoxic effects of L-Triazolealanine on bacterial or eukaryotic cells, a cell viability assay such as the MTT assay can be employed.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Cell culture (bacterial or eukaryotic)

-

L-Triazolealanine stock solution

-

96-well microtiter plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere or acclimate overnight.

-

Compound Treatment: Treat the cells with various concentrations of L-Triazolealanine. Include a vehicle control (no compound) and a positive control for cytotoxicity. Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of L-Triazolealanine relative to the vehicle control. Plot the results to determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell viability.

Conclusion

L-Triazolealanine is a valuable research tool for studying histidine metabolism and for the development of new antimicrobial and herbicidal agents. Its ability to specifically target the histidine biosynthesis pathway provides a clear mechanism of action that can be exploited in various experimental systems. The protocols and data presented in this guide offer a comprehensive starting point for researchers and drug development professionals interested in utilizing L-Triazolealanine in their work. Further research into the specific interactions of L-Triazolealanine with its target enzymes and its effects on different organisms will continue to expand its applications in science and medicine.

References

- 1. alpha-Amino-1H-1,2,4-triazole-5-propanoic acid | C5H8N4O2 | CID 92235 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ATP phosphoribosyltransferase - Wikipedia [en.wikipedia.org]

- 3. Mapping the Structural Path for Allosteric Inhibition of a Short-Form ATP Phosphoribosyltransferase by Histidine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of Feedback Allosteric Inhibition of ATP Phosphoribosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Triazolealanine | 10109-05-4 | Benchchem [benchchem.com]

- 6. fao.org [fao.org]

The Discovery and Synthesis of L-Triazolealanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Triazolealanine, a non-proteinogenic amino acid analogue of L-histidine, has been a subject of scientific inquiry for over half a century. Its discovery as a potent inhibitor of histidine biosynthesis has paved the way for its use as a research tool and a lead compound in drug discovery, particularly in the development of herbicides and antimicrobial agents. This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of L-Triazolealanine, with a focus on its interaction with imidazoleglycerol-phosphate dehydratase (IGPD), a key enzyme in the histidine biosynthesis pathway. Detailed experimental protocols, quantitative biological data, and visual representations of the underlying biochemical pathways are presented to serve as a comprehensive resource for researchers in the field.

Discovery and Historical Context

The investigation into L-Triazolealanine dates back to the mid-20th century, with early studies focusing on its role as an antagonist of the essential amino acid L-histidine. Seminal work published in 1955 by R. G. Jones and C. Ainsworth in the Journal of the American Chemical Society detailed the first synthesis of 1,2,4-Triazole-3-alanine.[1] This pioneering research laid the groundwork for future investigations into its biological activity.

Subsequent studies in the 1960s established that L-Triazolealanine interferes with the feedback control of histidine biosynthesis in bacteria such as E. coli and Salmonella typhimurium. A pivotal 1965 paper by Hilton, Kearney, and Ames elucidated the mode of action of the related compound 3-amino-1,2,4-triazole (amitrole), demonstrating its role as an inhibitor of imidazoleglycerol phosphate dehydratase (IGPD), a crucial enzyme in the histidine biosynthesis pathway.[2][3] This discovery provided a mechanistic understanding of how triazole-containing compounds disrupt this essential metabolic process. These early findings highlighted the potential of L-Triazolealanine and its derivatives as selective inhibitors of microbial growth.

Chemical Synthesis of L-Triazolealanine

The original synthesis of 1,2,4-Triazole-3-alanine, as described by Jones and Ainsworth in 1955, remains a fundamental method. The following provides a detailed experimental protocol based on their publication.

Experimental Protocol: Synthesis of 1,2,4-Triazole-3-alanine

Materials:

-

Ethyl oximinocyanoacetate

-

Hydrazine hydrate

-

Raney nickel catalyst

-

Ammonia

-

Ethanol

-

Hydrochloric acid

Procedure:

-

Preparation of Ethyl 3,5-diamino-1,2,4-triazole-1-carboximidate: A solution of ethyl oximinocyanoacetate in ethanol is treated with hydrazine hydrate. The resulting mixture is refluxed to yield the intermediate ethyl 3,5-diamino-1,2,4-triazole-1-carboximidate.

-

Reduction to 3-Aminomethyl-1,2,4-triazole: The intermediate from the previous step is subjected to catalytic hydrogenation using a Raney nickel catalyst under a hydrogen atmosphere. This reduction step converts the carboximidate group to an aminomethyl group, yielding 3-aminomethyl-1,2,4-triazole.

-

Conversion to α-Amino-α-(3-amino-1,2,4-triazolyl)acetonitrile: The 3-aminomethyl-1,2,4-triazole is then reacted with ammonia and hydrogen cyanide in a Strecker synthesis-like reaction to form the corresponding α-aminonitrile.

-

Hydrolysis to DL-1,2,4-Triazole-3-alanine: The α-aminonitrile is hydrolyzed with concentrated hydrochloric acid. This step converts the nitrile group to a carboxylic acid, yielding the racemic mixture of DL-1,2,4-triazole-3-alanine.

-

Resolution of L-Triazolealanine: The racemic mixture can be resolved into its enantiomers using standard enzymatic or chiral chromatography techniques to obtain the biologically active L-isomer.

Mechanism of Action: Inhibition of Histidine Biosynthesis

L-Triazolealanine exerts its biological effects by acting as a competitive inhibitor of the histidine biosynthesis pathway. The primary molecular target is the enzyme imidazoleglycerol-phosphate dehydratase (IGPD) , which catalyzes the sixth step in this essential pathway.

The Histidine Biosynthesis Pathway

In many bacteria, fungi, and plants, the biosynthesis of histidine is controlled by the his operon. This operon is a cluster of genes that code for the enzymes required for the ten-step conversion of phosphoribosyl pyrophosphate (PRPP) to L-histidine. The regulation of the his operon is a classic example of metabolic control, employing both feedback inhibition and transcriptional attenuation.

-

Feedback Inhibition: The final product, L-histidine, acts as an allosteric inhibitor of the first enzyme in the pathway, ATP-phosphoribosyltransferase. This provides a rapid mechanism to shut down the pathway when histidine levels are sufficient.

-

Transcriptional Attenuation: The expression of the his operon is also regulated by the availability of charged histidyl-tRNA. When histidine is scarce, the ribosome stalls at a leader sequence rich in histidine codons, leading to a conformational change in the mRNA that allows transcription of the downstream structural genes to proceed. Conversely, when histidine is abundant, the ribosome moves quickly through the leader sequence, causing the formation of a terminator hairpin and premature termination of transcription.

Inhibition of Imidazoleglycerol-Phosphate Dehydratase (IGPD)

L-Triazolealanine, as an analogue of L-histidine, mimics the natural substrate of IGPD, imidazoleglycerol phosphate. It binds to the active site of the enzyme, preventing the catalytic dehydration of the substrate to imidazoleacetol phosphate. This blockage of the pathway leads to an accumulation of imidazoleglycerol phosphate and a depletion of L-histidine.

The inhibition of IGPD by triazole compounds has been structurally characterized. Crystal structures of Mycobacterium tuberculosis IGPD in complex with a triazole-based inhibitor reveal that the triazole ring binds to the dimanganese catalytic center in the enzyme's active site. This interaction effectively locks the enzyme in an inactive conformation.

Downstream Consequences of Histidine Starvation

The inhibition of histidine biosynthesis by L-Triazolealanine triggers a cascade of downstream cellular events, primarily due to histidine starvation.

-

Induction of the Stringent Response: In bacteria, amino acid starvation is a potent trigger for the stringent response, a global reprogramming of cellular metabolism. This response is mediated by the alarmone guanosine pentaphosphate (ppGpp), which is synthesized by the RelA protein in response to uncharged tRNAs in the ribosome. The stringent response leads to the downregulation of genes involved in growth and proliferation (e.g., rRNA and tRNA synthesis) and the upregulation of genes involved in stress survival and amino acid biosynthesis.

-

Inhibition of Protein Synthesis: A lack of available histidine directly impedes protein synthesis, as ribosomes stall at histidine codons. This can lead to the production of truncated proteins and a general slowdown of cellular processes.

-

Cell Growth Arrest and Death: Prolonged histidine starvation ultimately leads to the cessation of cell growth and, in many cases, cell death, making the histidine biosynthesis pathway an attractive target for antimicrobial drug development.

Quantitative Biological Data

While the qualitative effects of L-Triazolealanine are well-established, specific quantitative data on its inhibitory activity can be found in the literature for various organisms and enzyme systems. The following table summarizes key quantitative data for triazole-based inhibitors of IGPD.

| Compound | Target Enzyme | Organism | Inhibition Constant (Ki) | IC50 | Reference |

| Triazole Phosphonate (IRL 1803) | Imidazoleglycerol Phosphate Dehydratase | Wheat | 10 ± 1.6 nM | - | [2] |

| Triazole Phosphonate (IRL 1856) | Imidazoleglycerol Phosphate Dehydratase | Wheat | 8.5 ± 1.4 nM | - | [2] |

| Triazole-based inhibitor (SF1) | Imidazoleglycerol Phosphate Dehydratase | Mycobacterium tuberculosis | - | 33.46 µM | [2] |

| Triazole-based inhibitor (SF2) | Imidazoleglycerol Phosphate Dehydratase | Mycobacterium tuberculosis | - | 44.09 µM | [2] |

| Triazole-based inhibitor (SF3) | Imidazoleglycerol Phosphate Dehydratase | Mycobacterium tuberculosis | - | 76.95 µM | [2] |

Visualizations

Synthesis Workflow

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Inhibitors of imidazoleglycerolphosphate dehydratase as herbicides | Weed Science | Cambridge Core [cambridge.org]

- 3. Targeting imidazole-glycerol phosphate dehydratase in plants: novel approach for structural and functional studies, and inhibitor blueprinting - PMC [pmc.ncbi.nlm.nih.gov]

L-Triazolealanine: A Technical Guide to its Mechanism of Action in Cellular Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Triazolealanine, a synthetic amino acid analogue of L-histidine, functions as a potent and specific inhibitor of a key enzyme in the histidine biosynthesis pathway. This technical guide provides an in-depth exploration of the molecular mechanism of action of L-Triazolealanine in cellular systems. It details the enzymatic inhibition, the affected signaling pathways, and the molecular interactions that underpin its biological activity. This document consolidates quantitative data, provides detailed experimental protocols for key assays, and utilizes visualizations to elucidate complex biological relationships, serving as a comprehensive resource for researchers in drug discovery and development.

Introduction

L-Triazolealanine is a non-proteinogenic amino acid characterized by the substitution of the imidazole ring of histidine with a 1,2,4-triazole ring.[1] This structural modification is the foundation of its biological activity, enabling it to act as a competitive inhibitor of imidazoleglycerol-phosphate dehydratase (IGPD), a critical enzyme in the de novo biosynthesis of histidine. The absence of the histidine biosynthesis pathway in mammals makes IGPD an attractive target for the development of antimicrobial and herbicidal agents. Understanding the precise mechanism of action of L-Triazolealanine is paramount for the rational design of novel therapeutics targeting this essential metabolic pathway.

Core Mechanism of Action: Inhibition of Imidazoleglycerol-Phosphate Dehydratase (IGPD)

The primary mechanism of action of L-Triazolealanine is the competitive inhibition of imidazoleglycerol-phosphate dehydratase (IGPD; EC 4.2.1.19). IGPD catalyzes the sixth step in histidine biosynthesis, the dehydration of D-erythro-imidazoleglycerol-phosphate (IGP) to form 3-(imidazol-4-yl)-2-oxopropyl phosphate (IAP).[2][3]

As a histidine analogue, L-Triazolealanine mimics the natural substrate, IGP, and binds to the active site of IGPD.[4] However, due to the chemical properties of the triazole ring, it cannot be processed by the enzyme, leading to a halt in the catalytic cycle. This competitive inhibition results in the accumulation of the substrate, IGP, and a depletion of downstream products, ultimately leading to histidine starvation in susceptible organisms.[4]

Molecular Interactions at the Active Site

Crystallographic studies of the IGPD-inhibitor complex have provided a detailed view of the molecular interactions. The triazole ring of L-Triazolealanine binds in the active site pocket, mimicking the binding mode of the substrate.[4] Specifically, the nitrogen atoms of the triazole ring coordinate with the manganese ions (Mn²⁺) present in the active site of the enzyme, which are essential for its catalytic activity. This interaction effectively "locks down" the enzyme in an inactive conformation.[4]

Quantitative Data on Enzyme Inhibition

The inhibitory potency of triazole compounds against IGPD has been quantified in several studies. While specific IC50 or Ki values for L-Triazolealanine are not always readily available in the literature, data for closely related triazole inhibitors provide a strong indication of its efficacy.

| Inhibitor | Target Enzyme | Organism | Inhibition Constant (Ki) | IC50 | Reference |

| 1,2,4-Triazole | Imidazoleglycerol-phosphate dehydratase (IGPD) | Saccharomyces cerevisiae | 0.12 ± 0.02 mM | Not Reported | [5] |

| β-(1,2,4-Triazole-3-yl)-DL-alanine (L-Triazolealanine) | Imidazoleglycerol-phosphate dehydratase (IGPD) | Mycobacterium tuberculosis | Not Reported | Lower micromolar range | [4] |

| Triazole-based compounds (SF1, SF2, SF3) | Imidazoleglycerol-phosphate dehydratase (IGPD) | Mycobacterium tuberculosis | Not Reported | 33.46 µM (SF1), 44.09 µM (SF2), 76.95 µM (SF3) | [6] |

Signaling Pathway Perturbation

The primary cellular consequence of L-Triazolealanine action is the disruption of the histidine biosynthesis pathway. This leads to a state of histidine auxotrophy in organisms that rely on this pathway for survival.

Caption: Inhibition of the histidine biosynthesis pathway by L-Triazolealanine.

Experimental Protocols

Expression and Purification of Recombinant Imidazoleglycerol-Phosphate Dehydratase (IGPD)

A reliable source of purified enzyme is essential for in vitro inhibition studies. The following protocol describes the expression and purification of recombinant IGPD.

Methodology:

-

Gene Cloning and Expression Vector: The gene encoding IGPD from the organism of interest (e.g., Saccharomyces cerevisiae or Mycobacterium tuberculosis) is cloned into a suitable expression vector, often containing a polyhistidine-tag (His-tag) for affinity purification.

-

Host Strain and Expression: The expression vector is transformed into a suitable host strain, typically Escherichia coli BL21(DE3). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) at a specific optical density of the bacterial culture.

-

Cell Lysis: Bacterial cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole). Cells are lysed by sonication or high-pressure homogenization.

-

Affinity Chromatography: The cell lysate is clarified by centrifugation, and the supernatant containing the His-tagged IGPD is loaded onto a Ni-NTA (Nickel-Nitrilotriacetic Acid) affinity chromatography column.

-

Washing and Elution: The column is washed with a wash buffer containing a low concentration of imidazole to remove non-specifically bound proteins. The His-tagged IGPD is then eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

Purity Assessment: The purity of the eluted protein is assessed by SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis).

Caption: Workflow for the purification of recombinant His-tagged IGPD.

In Vitro Inhibition Assay of IGPD Activity

A continuous spectrophotometric assay can be used to determine the kinetic parameters of IGPD and to assess the inhibitory activity of compounds like L-Triazolealanine. This assay often employs a coupling enzyme to produce a chromogenic product that can be monitored over time.

Principle:

The product of the IGPD reaction, imidazoleacetol-phosphate (IAP), can be converted by a coupling enzyme, such as histidinol-phosphate aminotransferase, in the presence of glutamate to produce histidinol-phosphate and α-ketoglutarate. The reaction can be monitored in a variety of ways, though a direct continuous spectrophotometric assay for IGPD itself is also possible by monitoring the formation of the enol form of the product at a specific wavelength.

Detailed Methodology:

-

Reagents:

-

Purified recombinant IGPD enzyme.

-

Substrate: D-erythro-imidazoleglycerol-phosphate (IGP).

-

Inhibitor: L-Triazolealanine.

-

Assay Buffer: e.g., 100 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂ and 1 mM MnCl₂.

-

(Optional for coupled assay) Coupling enzyme and its substrates.

-

-

Assay Procedure:

-

Set up a reaction mixture in a quartz cuvette containing the assay buffer.

-

Add a fixed concentration of the IGPD enzyme.

-

Add varying concentrations of the substrate, IGP.

-

To determine the inhibitory effect, pre-incubate the enzyme with varying concentrations of L-Triazolealanine for a defined period before adding the substrate.

-

Initiate the reaction by adding the substrate, IGP.

-

Monitor the change in absorbance at the appropriate wavelength (e.g., 290 nm for the enol-IAP product) over time using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance versus time plots.

-

Plot the initial velocities against the substrate concentrations to determine the Michaelis-Menten kinetic parameters (Km and Vmax).

-

For inhibition studies, plot the reaction velocities against the inhibitor concentrations to determine the IC50 value.

-

To determine the inhibition constant (Ki) and the mode of inhibition, perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Lineweaver-Burk or Dixon plots.

-

Caption: Workflow for the in vitro IGPD inhibition assay.

Conclusion

L-Triazolealanine exerts its biological effect through a well-defined mechanism: the competitive inhibition of imidazoleglycerol-phosphate dehydratase. This action disrupts the histidine biosynthesis pathway, a metabolic route essential for many microorganisms and plants but absent in mammals, highlighting its potential as a selective therapeutic or herbicidal agent. The detailed understanding of its mechanism of action, supported by quantitative inhibition data and molecular interaction models, provides a solid foundation for the future development of novel inhibitors targeting this crucial enzymatic pathway. The experimental protocols outlined in this guide offer a practical framework for researchers to further investigate L-Triazolealanine and other potential IGPD inhibitors.

References

- 1. uniprot.org [uniprot.org]

- 2. Inhibitors of imidazoleglycerolphosphate dehydratase as herbicides | Weed Science | Cambridge Core [cambridge.org]

- 3. Imidazoleglycerol-phosphate dehydratase - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. "Production and purification of imidazole glycerol phosphate dehydratas" by Aulma R Parker [docs.lib.purdue.edu]

- 6. Targeting imidazole-glycerol phosphate dehydratase in plants: novel approach for structural and functional studies, and inhibitor blueprinting - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Triazole-Forming Non-Canonical Amino Acids in Bio-orthogonal Chemistry: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Bio-orthogonal chemistry refers to a class of chemical reactions that can occur within a living system without interfering with native biochemical processes. These reactions have become indispensable tools in chemical biology, enabling the site-specific labeling and study of biomolecules in their natural environment. A cornerstone of bio-orthogonal chemistry is the use of non-canonical amino acids (ncAAs), which can be genetically encoded into proteins to introduce unique chemical functionalities.

This guide focuses on the role of ncAAs in forming stable triazole linkages within proteins, a key strategy for bioconjugation. It is a common misconception that a pre-formed triazole-containing amino acid, such as L-Triazolealanine, is incorporated into proteins. The more prevalent and versatile approach involves the incorporation of an amino acid bearing a bio-orthogonal "handle," typically an azide or an alkyne. This handle is then selectively reacted with a complementary probe molecule via "click chemistry" to form the triazole ring in situ.

This technical guide will use a widely studied and representative azide-containing ncAA, L-p-azidophenylalanine (AzF) , to illustrate the principles, protocols, and applications of this powerful technology. We will detail its synthesis, genetic incorporation into proteins, and subsequent bio-orthogonal reactions, providing researchers with the necessary information to apply these techniques in their own work.

I. Synthesis of L-p-azidophenylalanine (AzF)

The synthesis of L-p-azidophenylalanine begins with the commercially available L-phenylalanine. The process involves the iodination of the phenyl ring, protection of the amino group, copper-catalyzed azidation, and subsequent deprotection.

Experimental Protocol: Synthesis of L-p-azidophenylalanine

Step 1: Iodination of L-Phenylalanine

-

Dissolve L-phenylalanine in a mixture of acetic acid and sulfuric acid.

-

Cool the solution in an ice bath.

-

Add N-iodosuccinimide portion-wise while maintaining the low temperature.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Quench the reaction with a solution of sodium thiosulfate.

-

Neutralize the solution with ammonium hydroxide to precipitate the product, 4-iodo-L-phenylalanine.

-

Filter, wash with cold water, and dry the product.

Step 2: N-Boc Protection of 4-iodo-L-phenylalanine

-

Suspend 4-iodo-L-phenylalanine in a mixture of dioxane and water.

-

Add di-tert-butyl dicarbonate (Boc)₂O.

-

Adjust the pH to 9-10 with a solution of sodium hydroxide.

-

Stir at room temperature until the reaction is complete (monitored by TLC).

-

Acidify the reaction mixture with citric acid and extract with ethyl acetate.

-

Dry the organic layer over sodium sulfate, filter, and concentrate to yield N-Boc-4-iodo-L-phenylalanine.

Step 3: Copper-Catalyzed Azidation [1]

-

In an aqueous ethanol solution, dissolve the N-Boc-4-iodo-L-phenylalanine potassium salt, potassium hydroxide, sodium azide, and sodium ascorbate.[1]

-

Add copper(I) iodide and N,N'-dimethylethylenediamine to the solution.[1]

-

Stir the reaction mixture at room temperature for 24 hours.[1]

-

Filter the reaction mixture and evaporate the filtrate.[1]

-

Dissolve the residue in ethyl acetate and perform an aqueous workup.[1]

-

Purify the product, N-Boc-4-azido-L-phenylalanine, by column chromatography.

Step 4: Deprotection to Yield L-p-azidophenylalanine

-

Dissolve N-Boc-4-azido-L-phenylalanine in a solution of trifluoroacetic acid in dichloromethane.

-

Stir at room temperature until the deprotection is complete (monitored by TLC).

-

Concentrate the reaction mixture under reduced pressure.

-

Triturate the residue with diethyl ether to precipitate the product.

-

Filter and dry to obtain L-p-azidophenylalanine as a solid.

II. Genetic Incorporation of L-p-azidophenylalanine (AzF) into Proteins

The site-specific incorporation of AzF into a target protein is achieved using an expanded genetic code. This requires an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA, which recognize a unique codon, typically the amber stop codon (TAG), and insert AzF at that position during protein translation. A commonly used system for this purpose in E. coli is a mutant tyrosyl-tRNA synthetase from Methanocaldococcus jannaschii (MjTyrRS) and its corresponding tRNA.[2]

Experimental Protocol: Site-Specific Incorporation of AzF in E. coli[3]

1. Plasmid Preparation:

-

Obtain or construct a plasmid expressing the gene of interest with an in-frame amber (TAG) codon at the desired site of AzF incorporation. This plasmid should have a suitable antibiotic resistance marker (e.g., ampicillin).

-

Obtain a compatible plasmid, such as pEVOL-pAzF, that expresses the engineered MjTyrRS specific for AzF and its cognate tRNA. This plasmid will have a different antibiotic resistance marker (e.g., chloramphenicol).

2. Transformation:

-

Co-transform a suitable E. coli expression strain (e.g., BL21(DE3)) with both the plasmid containing the gene of interest and the pEVOL-pAzF plasmid.

-

Plate the transformed cells on LB agar plates containing both antibiotics (e.g., 100 µg/mL ampicillin and 34 µg/mL chloramphenicol) and incubate overnight at 37°C.

3. Protein Expression:

-

Inoculate a single colony into a starter culture of LB medium with both antibiotics and grow overnight at 37°C.

-

The next day, inoculate a larger volume of expression medium (e.g., Terrific Broth or LB) containing both antibiotics with the overnight culture.

-

Grow the culture at 37°C with shaking to an OD₆₀₀ of 0.6-0.8.

-

Add L-p-azidophenylalanine to a final concentration of 1 mM.

-

Induce the expression of the aaRS/tRNA pair by adding L-arabinose to a final concentration of 0.02% (w/v).

-

Induce the expression of the target protein by adding IPTG to a final concentration of 1 mM.

-

Reduce the temperature to 30°C and continue to express the protein overnight.

4. Cell Harvest and Protein Purification:

-

Harvest the cells by centrifugation.

-

Lyse the cells using a standard method (e.g., sonication or high-pressure homogenization) in a lysis buffer appropriate for the subsequent purification.

-

Purify the AzF-containing protein using a purification strategy tailored to the protein of interest (e.g., affinity chromatography if the protein is tagged).

-

Note: The azide group of AzF can be sensitive to reduction by agents like DTT or TCEP. It is advisable to minimize exposure to high concentrations of these reagents during purification if possible.

III. Bio-orthogonal Reactions with AzF-Containing Proteins

Once the AzF-containing protein is purified, the azide group serves as a handle for conjugation to a variety of probes via click chemistry. The two most prominent forms of azide-alkyne cycloaddition are the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

A. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient and regioselective reaction that forms a 1,4-disubstituted triazole. It requires a copper(I) catalyst, which is typically generated in situ from a copper(II) salt and a reducing agent.

Reagents:

-

AzF-labeled protein in a suitable buffer (e.g., PBS, pH 7.4).

-

Alkyne-probe (e.g., alkyne-fluorophore, alkyne-biotin) stock solution (10 mM in DMSO).

-

Copper(II) sulfate (CuSO₄) stock solution (50 mM in water).[3]

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) ligand stock solution (10 mM in DMSO).[3]

-

Sodium ascorbate stock solution (500 mM in water, freshly prepared).

Procedure: [4]

-

In a microcentrifuge tube, add the AzF-labeled protein to a final concentration of 10-50 µM.

-

Add the alkyne-probe to a final concentration of 100-500 µM (10- to 20-fold molar excess).

-

Add the copper-stabilizing ligand (THPTA or TBTA) to a final concentration of 100-500 µM.

-

Add CuSO₄ to a final concentration of 50-100 µM.

-

Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 2.5-5 mM.

-

Incubate the reaction at room temperature for 1-2 hours, protected from light if using a fluorescent probe.

-

Purify the labeled protein from excess reagents using a desalting column or dialysis.

B. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts readily with azides. The absence of a cytotoxic copper catalyst makes SPAAC ideal for applications in living systems.

Reagents:

-

AzF-labeled protein in a suitable buffer (e.g., PBS, pH 7.4).

-

DBCO-probe (e.g., DBCO-fluorophore, DBCO-biotin) stock solution (10 mM in DMSO).

Procedure: [5]

-

In a microcentrifuge tube, add the AzF-labeled protein to a final concentration of 10-50 µM.

-

Add the DBCO-probe to a final concentration of 100-500 µM (10- to 20-fold molar excess).

-

Incubate the reaction at room temperature or 4°C. Reaction times can vary from 1 to 24 hours depending on the specific reactants and concentrations.

-

Protect from light if using a fluorescent probe.

-

Purify the labeled protein from the excess probe using a desalting column or dialysis.

IV. Quantitative Data Presentation

The choice between CuAAC and SPAAC often depends on the experimental context, with a trade-off between reaction kinetics and biocompatibility. The following table summarizes key quantitative parameters for these two reactions.

| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Catalyst | Copper(I) | None |

| Biocompatibility | Lower, due to copper cytotoxicity | High, suitable for live-cell and in vivo applications |

| Second-Order Rate Constant (k₂) | 10² - 10³ M⁻¹s⁻¹ | 10⁻³ - 1 M⁻¹s⁻¹ (highly dependent on cyclooctyne structure) |

| Typical Reaction Time | Minutes to a few hours | 1 to 24 hours |

| Reactants | Terminal alkyne and azide | Strained cyclooctyne (e.g., DBCO, BCN) and azide |

| Yield | Generally near-quantitative under optimized conditions | High, but can be lower than CuAAC |

| Regioselectivity | Exclusively 1,4-disubstituted triazole | Mixture of regioisomers |

V. Mandatory Visualization: Workflow for Mapping Protein-Protein Interactions

A powerful application of incorporating AzF into proteins is to map protein-protein interactions (PPIs). By placing AzF at the interface of a protein complex, it can be used to covalently crosslink interacting partners upon photoactivation. Alternatively, the azide can be used as a handle to attach a tag for affinity purification of interacting proteins. The following workflow illustrates a general strategy for identifying protein binding partners using AzF incorporation and click chemistry-based affinity purification.

Caption: Workflow for Protein-Protein Interaction Mapping using AzF.

This comprehensive guide provides the foundational knowledge and detailed protocols for utilizing triazole-forming non-canonical amino acids in bio-orthogonal chemistry. By leveraging these powerful techniques, researchers can gain unprecedented insights into the function and interactions of proteins within complex biological systems.

References

- 1. Synthesis and explosion hazards of 4-Azido-L-phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Addition of p-azido-L-phenylalanine to the genetic code of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. vectorlabs.com [vectorlabs.com]

- 5. broadpharm.com [broadpharm.com]

Unraveling the Enigmatic Path to L-Triazolealanine: A Technical Guide to its Biosynthesis

For Immediate Release

[City, State] – [Date] – While the precise, naturally occurring biosynthetic pathway of the non-proteinogenic amino acid L-Triazolealanine remains largely uncharacterized in scientific literature, compelling evidence points towards a fascinating intersection with the well-established L-histidine biosynthesis pathway. This technical guide offers an in-depth exploration of a scientifically plausible, hypothetical biosynthetic route to L-Triazolealanine, drawing upon the known enzymatic steps of histidine synthesis and the observed interactions of L-Triazolealanine with this essential metabolic process. This document is intended for researchers, scientists, and drug development professionals seeking to understand the potential biological origins of this intriguing molecule.

L-Triazolealanine is a structural analogue of L-histidine, where the imidazole ring of histidine is replaced by a 1,2,4-triazole ring. This structural similarity is the cornerstone of its biological activity, as it has been shown to act as a histidine antagonist, interfering with histidine biosynthesis and even being incorporated into proteins in its place.

A Tantalizing Link: The Histidine Biosynthesis Connection

The biosynthesis of L-histidine is a complex, ten-step pathway extensively studied in microorganisms like Escherichia coli and Salmonella typhimurium. The enzymes of the his operon meticulously construct the imidazole ring and attach it to a ribose-phosphate backbone, which is ultimately converted to the amino acid. The observation that L-Triazolealanine can repress the his operon, mimicking the regulatory function of L-histidine, strongly suggests that the enzymatic machinery of this pathway may possess a degree of promiscuity, allowing it to recognize and process triazole-containing intermediates.

A Hypothetical Biosynthetic Pathway for L-Triazolealanine

Based on the established L-histidine biosynthetic pathway, we propose a hypothetical pathway for L-Triazolealanine. This proposed route is contingent on two key speculative steps:

-

The Enzymatic Formation of a Triazole Precursor: The initial and most critical step would involve the enzymatic synthesis of a 1,2,4-triazole-containing molecule that can serve as a substrate for the subsequent enzymes in the pathway. While the specific enzymes capable of forming the 1,2,4-triazole ring from primary metabolites are not yet identified, the existence of other triazole-containing natural products suggests that such enzymatic capability exists in nature. For the purpose of this hypothetical pathway, we will designate this precursor as "Triazole Precursor".

-

Substrate Promiscuity of the Histidine Biosynthesis Enzymes: The subsequent steps would rely on the ability of the histidine biosynthesis enzymes to recognize and catalyze reactions with the triazole-containing analogues of their natural substrates.

The proposed pathway is outlined in the following diagram:

Caption: A hypothetical biosynthetic pathway for L-Triazolealanine.

Key Enzymatic Steps and Experimental Considerations

The following table summarizes the key enzymes from the histidine biosynthetic pathway that would be involved in the proposed synthesis of L-Triazolealanine, along with their natural substrates and hypothetical triazole-containing counterparts.

| Enzyme (Gene) | Natural Substrate | Hypothetical Triazole Analogue | Experimental Protocol to Test Hypothesis |

| ATP Phosphoribosyltransferase (HisG) | ATP and PRPP | "Triazole Precursor" and PRPP | In vitro enzyme assays with purified HisG and a synthesized triazole-containing substrate analogue of ATP or a related precursor. Substrate binding and product formation would be monitored by techniques such as HPLC, mass spectrometry, and NMR. |

| Imidazoleglycerol-phosphate dehydratase (HisB, C-terminal domain) | Imidazoleglycerol Phosphate (IGP) | Triazoleglycerol Phosphate (TGP) | Synthesis of TGP and subsequent incubation with purified HisB. The dehydration reaction could be followed by spectrophotometry or by detecting the formation of Triazoleacetol Phosphate (TAP) via LC-MS. |

| Histidinol-phosphate aminotransferase (HisC) | Imidazoleacetol Phosphate (IAP) | Triazoleacetol Phosphate (TAP) | In vitro transamination assays using purified HisC, TAP, and an amino donor (e.g., glutamate). The formation of Triazolyl-L-histidinol Phosphate (THP) would be monitored. |

| Histidinol dehydrogenase (HisD) | L-Histidinol | Triazolyl-L-histidinol (THL) | Enzymatic assays with purified HisD, THL, and NAD+. The oxidation to L-Triazolealanine could be monitored by following the production of NADH spectrophotometrically and by direct detection of the product by HPLC or LC-MS. |

Experimental Workflow for Pathway Elucidation

To validate this hypothetical pathway, a multi-step experimental approach would be required:

Caption: A proposed experimental workflow for elucidating the L-Triazolealanine biosynthetic pathway.

Future Directions and Implications

The elucidation of the L-Triazolealanine biosynthetic pathway would have significant implications for drug development and synthetic biology. Understanding the enzymatic machinery responsible for its synthesis could enable the bio-engineering of microorganisms for the sustainable production of L-Triazolealanine and its derivatives. Furthermore, the identification of novel enzymes involved in triazole ring formation would be a valuable addition to the biocatalytic toolbox.

This technical guide provides a foundational framework for future research into the biosynthesis of L-Triazolealanine. By leveraging our knowledge of related metabolic pathways and employing modern molecular biology and biochemical techniques, the scientific community can begin to unravel the mysteries of how nature synthesizes this unique and potent amino acid.

L-Triazolealanine: A Comprehensive Technical Guide to its Unique Properties and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Unnatural amino acids (UAAs) are pivotal in modern drug discovery, offering a means to modulate peptide and protein properties for enhanced therapeutic potential. Among these, L-Triazolealanine, a structural analog of L-histidine, presents a unique profile due to the replacement of the imidazole ring with a 1,2,4-triazole moiety. This substitution alters the electronic and steric properties, leading to distinct biological activities. This technical guide provides an in-depth exploration of the key differences between L-Triazolealanine and other UAAs, covering its synthesis, physicochemical properties, and biological applications, with a focus on its role as a competitive inhibitor in the histidine biosynthesis pathway. Detailed experimental protocols for its synthesis and incorporation into proteins are provided, alongside comparative data with other relevant UAAs.

Introduction to Unnatural Amino Acids in Drug Development

Unnatural amino acids (UAAs) are non-proteinogenic amino acids that can be incorporated into peptides and proteins to bestow novel chemical and biological properties. Their integration allows for the fine-tuning of pharmacokinetic and pharmacodynamic profiles of therapeutic candidates. Key advantages of incorporating UAAs include:

-

Enhanced Stability: Resistance to proteolytic degradation, leading to a longer in vivo half-life.

-

Conformational Constraint: Introduction of rigid structures to lock peptides into bioactive conformations.

-

Modified Bioactivity: Alteration of receptor binding affinity and selectivity.

-

Introduction of Probes: Incorporation of fluorescent tags, photo-crosslinkers, or metal chelating moieties for mechanistic studies.

L-Triazolealanine stands out as a UAA with significant potential due to its structural similarity to the natural amino acid L-histidine. This mimicry allows it to interact with biological targets of histidine, often with altered outcomes.

L-Triazolealanine: A Unique Histidine Analog

L-Triazolealanine, chemically known as L-2-amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid, is characterized by the substitution of the imidazole ring of histidine with a 1,2,4-triazole ring. This seemingly subtle change has profound implications for its physicochemical and biological properties.[1]

Key Structural Differences from L-Histidine:

-

Aromaticity and Electron Distribution: The 1,2,4-triazole ring is a six-π-electron aromatic system, similar to imidazole. However, the presence of three nitrogen atoms in the triazole ring alters the electron distribution, making it a poorer π-donor than imidazole.

-

Basicity: The pKa of the triazole ring is significantly lower than that of the imidazole ring in histidine (pKa ≈ 6.0). This means that at physiological pH, the triazole ring is less likely to be protonated, impacting its ability to participate in acid-base catalysis and hydrogen bonding in the same manner as histidine.

-

Coordination Chemistry: While both imidazole and triazole rings can coordinate with metal ions, their different electronic properties and nitrogen positioning can lead to altered binding affinities and geometries.

Comparative Physicochemical Properties

To understand the unique position of L-Triazolealanine among UAAs, a comparison of its physicochemical properties with other representative UAAs is essential. The following table summarizes key parameters for L-Triazolealanine and a selection of other UAAs, categorized by their functional side chains.

| Unnatural Amino Acid | Structure | Molecular Weight ( g/mol ) | pKa (Side Chain) | Hydrophobicity Index | Key Features |

| L-Triazolealanine | C5H8N4O2 | 156.14[1] | ~2.5 | -3.7 | Histidine analog, potential enzyme inhibitor. |

| L-Histidine (Natural) | C6H9N3O2 | 155.15[2] | 6.0[2][3] | -3.2[2] | Natural amino acid with catalytic and metal-binding roles. |

| p-Azido-L-phenylalanine | C9H10N4O2 | 206.20[4] | N/A | -0.2 | Photo-crosslinker and click chemistry handle.[4] |

| O-Methyl-L-tyrosine | C10H13NO3 | 195.22[5] | ~10 (hydroxyl) | -1.1 | Modified tyrosine, probe for hydrogen bonding. |

| L-DOPA | C9H11NO4 | 197.19 | 8.7 (catechol) | Slightly soluble in water | Dopamine precursor, used in Parkinson's disease treatment. |

| L-Azidohomoalanine | C4H8N4O2 | 144.13[2] | N/A | -2.1 | Methionine analog for "click" chemistry.[2] |

| Photo-Leucine | C5H9N3O2 | 143.15 | N/A | N/A | Photo-crosslinking leucine analog. |

| O-Phospho-L-tyrosine | C9H12NO6P | 261.17[6] | <2, 5.8 (phosphate) | -2.8 | Phosphorylation mimic. |

| N-Acetyl-L-lysine | C8H16N2O3 | 188.22[7] | N/A | -4.4 | Acetylation mimic. |

Biological Activity: Inhibition of Histidine Biosynthesis

A primary biological function of L-Triazolealanine is its role as a competitive inhibitor of imidazoleglycerol-phosphate dehydratase (IGPD) , a key enzyme in the histidine biosynthesis pathway.[8][9][10] This pathway is essential for bacteria, fungi, and plants, but absent in animals, making IGPD an attractive target for the development of novel antibiotics and herbicides.[11][12]

The Histidine Biosynthesis Pathway and the Role of IGPD

The biosynthesis of histidine is a multi-step process that converts 5-phosphoribosyl-1-pyrophosphate (PRPP) and adenosine triphosphate (ATP) into L-histidine. IGPD catalyzes the sixth step in this pathway: the dehydration of imidazoleglycerol-phosphate (IGP) to form imidazoleacetol-phosphate (IAP).[8][10]

The following diagram illustrates the histidine biosynthesis pathway, highlighting the step catalyzed by IGPD and its inhibition by L-Triazolealanine.

Caption: Inhibition of Imidazoleglycerol-phosphate Dehydratase (IGPD) by L-Triazolealanine in the Histidine Biosynthesis Pathway.

L-Triazolealanine mimics the substrate (IGP) and binds to the active site of IGPD, preventing the catalytic dehydration reaction. This leads to a depletion of downstream intermediates and ultimately inhibits the synthesis of histidine, which is essential for protein synthesis and cellular growth in susceptible organisms.

Experimental Protocols

Chemical Synthesis of L-Triazolealanine

The synthesis of L-Triazolealanine can be achieved through a multi-step process. The following is a representative protocol for the synthesis of 3-amino-1,2,4-triazole derivatives which can be adapted for L-Triazolealanine.

Materials:

-

Hydrazine hydrate

-

Cyanamide

-

Formic acid

-

Appropriate chiral starting material for stereospecific synthesis (e.g., a protected L-serine derivative)

Procedure:

-

Formation of Aminoguanidine Formate:

-

Simultaneously add hydrazine hydrate and formic acid to a solution of cyanamide at 0-10°C, maintaining a pH of 6-7.

-

Heat the mixture to 60-100°C at a pH of 7-8 to form aminoguanidine formate.

-

Evaporate the solution to a solids content of 100-700 g/L.

-

Filter and wash the aminoguanidine formate to remove impurities.

-

-

Cyclization to form the 3-amino-1,2,4-triazole ring:

-

Heat the purified aminoguanidine formate at 110-200°C to induce cyclization and form 3-amino-1,2,4-triazole.

-

-

Introduction of the Alanine Moiety (Conceptual Adaptation):

-

A protected L-serine derivative can be used as a starting material. The hydroxyl group can be converted to a good leaving group (e.g., tosylate or mesylate).

-

The leaving group is then displaced by the N1 of the 3-amino-1,2,4-triazole ring in a nucleophilic substitution reaction.

-

Subsequent deprotection of the amino and carboxyl groups yields L-Triazolealanine.

-

Note: This is a generalized procedure. Specific reaction conditions, protecting groups, and purification methods will need to be optimized for high yield and purity.

Site-Specific Incorporation of L-Triazolealanine into Proteins

The most common method for the site-specific incorporation of UAAs into proteins in vivo is through the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair and amber codon suppression.

Materials:

-

E. coli expression strain (e.g., BL21(DE3)).

-

Expression plasmid for the target protein with an in-frame amber (TAG) stop codon at the desired incorporation site.

-

Plasmid encoding the orthogonal aminoacyl-tRNA synthetase (aaRS) and suppressor tRNA (tRNACUA) specific for L-Triazolealanine.

-

L-Triazolealanine.

-

LB medium and appropriate antibiotics.

-

IPTG and/or other inducers.

Procedure:

-

Transformation: Co-transform the E. coli expression strain with the target protein plasmid and the orthogonal aaRS/tRNA plasmid.

-

Culture Growth:

-

Inoculate a single colony into LB medium containing the appropriate antibiotics and grow overnight at 37°C.

-

The following day, inoculate a larger volume of LB medium containing the antibiotics and L-Triazolealanine (typically 1-2 mM).

-

Grow the culture at 37°C to an OD600 of 0.6-0.8.

-

-

Protein Expression:

-

Induce protein expression by adding the appropriate inducer (e.g., IPTG for lac-based promoters).

-

Continue to grow the culture at a reduced temperature (e.g., 18-30°C) for several hours to overnight.

-

-

Cell Harvest and Protein Purification:

-

Harvest the cells by centrifugation.

-

Lyse the cells and purify the target protein using standard chromatography techniques (e.g., affinity chromatography, ion-exchange chromatography, size-exclusion chromatography).

-

-

Verification: Confirm the incorporation of L-Triazolealanine by mass spectrometry.

The following diagram outlines the experimental workflow for the site-specific incorporation of an unnatural amino acid using amber codon suppression.

Caption: Experimental Workflow for Site-Specific Unnatural Amino Acid Incorporation via Amber Codon Suppression.

Conclusion

L-Triazolealanine represents a valuable tool in the arsenal of unnatural amino acids for drug discovery and chemical biology. Its unique properties, stemming from the replacement of histidine's imidazole ring with a 1,2,4-triazole, allow it to act as a potent and specific inhibitor of IGPD, a crucial enzyme in the histidine biosynthesis pathway of many pathogens and plants. The ability to chemically synthesize and genetically encode L-Triazolealanine into proteins opens up numerous avenues for the development of novel therapeutics and for the study of protein structure and function. This guide has provided a comprehensive overview of the key features of L-Triazolealanine, along with detailed experimental protocols, to facilitate its application in research and development. Further exploration of L-Triazolealanine and other histidine analogs will undoubtedly continue to yield valuable insights and lead to the development of new and effective therapeutic agents.

References

- 1. 2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid | C5H8N4O2 | CID 5216290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. L-Histidine | C6H9N3O2 | CID 6274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Histidine (His) Amino Acid - Creative Peptides [creative-peptides.com]

- 4. Frontiers | Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins [frontiersin.org]

- 5. Genetic Incorporation of Unnatural Amino Acids into Proteins in Yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phospho-L-tyrosine | C9H12NO6P | CID 30819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Showing Compound N6-Acetyl-L-lysine (FDB000476) - FooDB [foodb.ca]

- 8. Inhibitors of imidazoleglycerolphosphate dehydratase as herbicides | Weed Science | Cambridge Core [cambridge.org]

- 9. Imidazoleglycerol-phosphate dehydratase - Wikipedia [en.wikipedia.org]

- 10. IGPD - Creative Enzymes [creative-enzymes.com]

- 11. Discovery of imidazole glycerol phosphate dehydratase inhibitors through 3-D database searching - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibitors of imidazoleglycerolphosphate dehydratase as herbicides | Weed Science | Cambridge Core [cambridge.org]

L-Triazolealanine: An In-Depth Technical Guide on its In Vivo Profile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following technical guide summarizes the currently available scientific information regarding the in vivo profile of L-Triazolealanine. It is important to note that the majority of existing research has been conducted in the context of its role as a metabolite of triazole-based fungicides. As of the date of this document, there is a notable absence of publicly available in vivo studies investigating the therapeutic efficacy of L-Triazolealanine for any specific disease indication.

Executive Summary

L-Triazolealanine, a non-proteinogenic amino acid and a structural analog of L-histidine, is primarily recognized as a common metabolite of various triazole fungicides. Its in vivo characteristics have been evaluated predominantly through toxicological and metabolic studies as part of the safety assessment of these agricultural compounds. This guide provides a comprehensive overview of the existing data on L-Triazolealanine's toxicology, metabolism, and mechanism of action as understood from non-therapeutic in vivo studies. The information presented herein is intended to serve as a foundational resource for researchers interested in the in vivo behavior of this compound.

Toxicology Profile

Toxicological evaluations of L-Triazolealanine have generally indicated a low level of acute toxicity when administered orally. The available data from studies in rodents are summarized below.

Acute Toxicity

| Species | Route of Administration | LD50 (mg/kg bw) | Observed Effects | Citation |

| Mouse | Oral | > 5000 | No treatment-related clinical signs or mortalities observed. | [1] |

| Rat | Oral | > 5000 | No treatment-related clinical signs or mortalities observed. A slight to moderate increase in the incidence of dyspnoea, exophthalmos, ruffled fur, and hunched posture were observed after dosing and subsided within 10 days. | [1] |

Reproductive and Developmental Toxicity

Short-term and developmental toxicity studies have been conducted to assess the potential adverse effects of L-Triazolealanine on reproduction and fetal development.

| Study Type | Species | Key Findings | NOAEL (mg/kg bw/day) | Citation |

| Reproductive Toxicity | Rat | No reproductive toxicity was observed at the highest dose tested. Reduced mean litter weights were observed at the LOAEL of 929 mg/kg bw/day. | For offspring toxicity: 192 | [1] |

| Developmental Toxicity | Rat | No systemic toxicity was observed in dams. Increased incidences of skeletal findings were seen in the offspring at intermediate and highest doses. The compound was not considered teratogenic. | For developmental toxicity: 100 | [1] |

Experimental Protocol: Developmental Toxicity Study in Rats

-

Animal Model: Pregnant rats.

-

Dosing: L-Triazolealanine administered by oral gavage at doses up to and including 1000 mg/kg bw/day.

-

Endpoints Assessed:

-

Maternal toxicity: Clinical signs, body weight, food consumption.

-

Developmental toxicity: Fetal viability, fetal weight, and detailed morphological examinations including skeletal and visceral abnormalities.

-

Metabolism and Pharmacokinetics

Studies investigating the metabolic fate of L-Triazolealanine in rats have shown that the compound is well-absorbed after oral administration and is primarily excreted in the urine.

Metabolic Pathway

The primary metabolic transformation of D,L-triazolyl alanine observed in rats is N-acetylation.[2]

References

The Metabolic Fate of L-Triazolealanine in Mammalian Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Triazolealanine is a non-proteinogenic amino acid, a structural analogue of both L-histidine and L-alanine.[1] Its unique structure, replacing the imidazole ring of histidine with a 1,2,4-triazole ring, presents novel opportunities in chemical biology and drug development. Understanding its metabolic fate within mammalian cells is critical for evaluating its potential as a therapeutic agent or a biological probe. This technical guide outlines the putative metabolic pathways of L-Triazolealanine, details experimental protocols for their investigation, and provides a framework for interpreting the resulting data. Due to a lack of direct experimental evidence in the published literature, this guide focuses on hypothesized pathways based on its structural similarity to endogenous amino acids and established methodologies for studying the metabolism of amino acid analogues.

Introduction: The Biological Significance of L-Triazolealanine

L-Triazolealanine's structural similarity to L-histidine allows for its incorporation into proteins, a phenomenon observed in histidine-auxotrophic systems where it can replace histidine residues with high efficiency (~75% in one study).[2] This capability makes it a valuable tool for protein engineering and studying protein structure and function. From a toxicological perspective, L-triazolealanine exhibits low acute oral toxicity in rodent models and is considered unlikely to be genotoxic or carcinogenic at anticipated exposure levels.[3][4] However, a comprehensive understanding of its metabolic processing in mammalian systems is essential for any advanced application.

Putative Metabolic Pathways of L-Triazolealanine

The metabolic journey of L-Triazolealanine in a mammalian cell likely begins with its transport across the cell membrane, followed by potential enzymatic modification or incorporation into polypeptides.

Cellular Uptake

Entry into the cell is a prerequisite for metabolism. Like other amino acids, L-Triazolealanine is expected to be transported into the cytoplasm via one or more amino acid transporter proteins belonging to the Solute Carrier (SLC) family. Given its structural similarity to alanine and histidine, it may compete for transporters of neutral amino acids.

Pathway 1: Transamination via Alanine Transaminase (ALT)

The most probable catabolic pathway for L-Triazolealanine is through transamination, mirroring the metabolism of its structural analogue, L-alanine. Alanine transaminase (ALT), an enzyme highly abundant in the liver, catalyzes the reversible transfer of an amino group from L-alanine to α-ketoglutarate, yielding pyruvate and L-glutamate.[2][5]

If L-Triazolealanine is a substrate for ALT, it would be converted to 3-(1H-1,2,4-triazol-3-yl)pyruvic acid . This reaction is central to linking amino acid and carbohydrate metabolism.

Pathway 2: Incorporation into Proteins

A significant fate for L-Triazolealanine is its incorporation into proteins in place of L-histidine. This occurs during protein synthesis (translation) when the histidyl-tRNA synthetase mistakenly charges its cognate tRNA with L-Triazolealanine, or if an orthogonal synthetase-tRNA pair is introduced. The resulting proteins contain this non-canonical amino acid, which can alter their structure, stability, and function. The degradation of these modified proteins would proceed through standard cellular machinery, such as the ubiquitin-proteasome system.

Quantitative Data Summary

As of the last literature review, no direct quantitative data on the metabolic rates, enzyme kinetics, or metabolite concentrations of L-Triazolealanine in mammalian cells has been published. The following tables are presented as a framework for organizing data from future experiments as outlined in Section 4.

Table 1: Hypothetical Kinetic Parameters for Alanine Transaminase (ALT)

| Substrate | Apparent Km (mM) | Apparent Vmax (µmol/min/mg protein) | Substrate Efficiency (Vmax/Km) |

|---|---|---|---|

| L-Alanine (Control) | Expected Value | Expected Value | Expected Value |

| L-Triazolealanine | To be determined | To be determined | To be determined |

Table 2: Metabolite Profiling in Mammalian Hepatocytes

| Condition | L-Triazolealanine (intracellular, µM) | 3-(1H-1,2,4-triazol-3-yl)pyruvic acid (intra/extracellular, µM) | Other Potential Metabolites (µM) |

|---|---|---|---|

| Control (untreated) | 0 | 0 | 0 |

| 2h incubation | To be determined | To be determined | To be determined |

| 6h incubation | To be determined | To be determined | To be determined |

| 24h incubation | To be determined | To be determined | To be determined |

Experimental Protocols for Elucidating Metabolic Fate

The following protocols describe established methods that can be applied to investigate the metabolism of L-Triazolealanine in mammalian cells.

General Experimental Workflow

A comprehensive investigation would involve stable isotope tracing coupled with mass spectrometry to track the transformation of L-Triazolealanine within the cell.

Protocol: Testing Substrate Activity with Alanine Transaminase

This protocol determines if L-Triazolealanine can act as a substrate or inhibitor of ALT using a coupled enzyme assay.

-

Objective: To measure the production of pyruvate (or its analogue) from L-Triazolealanine.

-

Principle: The transamination of L-Triazolealanine by ALT produces a keto-acid. This keto-acid can then be reduced by lactate dehydrogenase (LDH), a reaction that consumes NADH. The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm.

-

Materials:

-

Purified ALT enzyme

-

Lactate Dehydrogenase (LDH)

-

L-Triazolealanine

-

L-Alanine (positive control)

-

α-Ketoglutarate

-

NADH

-

Reaction Buffer (e.g., 100 mM Tris-HCl, pH 7.4)

-

UV-Vis Spectrophotometer

-

-

Procedure:

-

Prepare a reaction mixture containing Reaction Buffer, α-ketoglutarate, NADH, and LDH.

-

Add the substrate (L-Alanine for the positive control, or L-Triazolealanine for the test).

-

Equilibrate the mixture to the desired temperature (e.g., 37°C).

-

Initiate the reaction by adding a known concentration of ALT enzyme.

-

Immediately monitor the decrease in absorbance at 340 nm over time.

-

Calculate the reaction rate from the linear portion of the absorbance curve.

-

Perform the assay over a range of L-Triazolealanine concentrations to determine kinetic parameters (Km and Vmax).

-

Protocol: Isotope Tracing and Metabolite Identification

This protocol uses stable isotope-labeled L-Triazolealanine to identify its metabolic products in cultured cells.

-

Objective: To identify and quantify metabolites derived from L-Triazolealanine.

-

Materials:

-

Stable isotope-labeled L-Triazolealanine (e.g., uniformly labeled with ¹³C and ¹⁵N).

-

Mammalian cell line (e.g., HepG2, a human liver cell line).

-

Cell culture medium and reagents.

-

Extraction solvents (e.g., methanol, acetonitrile, water).

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

-

-

Procedure:

-

Cell Culture and Labeling: Culture HepG2 cells to ~80% confluency. Replace the standard medium with a medium containing the stable isotope-labeled L-Triazolealanine.

-

Time Course Harvest: Harvest cells and culture medium at various time points (e.g., 0, 2, 6, 24 hours).

-

Metabolite Extraction:

-

For intracellular metabolites: Quickly wash the cells with cold saline, then quench metabolism and lyse the cells with a cold 80% methanol solution.

-

For extracellular metabolites: Collect the culture medium.

-

-

Sample Preparation: Centrifuge the cell lysate to pellet debris. Combine the supernatant with the collected medium or analyze separately. Dry the samples under nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.

-

LC-MS/MS Analysis: Separate metabolites using liquid chromatography (e.g., HILIC for polar compounds). Analyze the eluent by tandem mass spectrometry.

-

Data Analysis: Search the MS data for mass shifts corresponding to the incorporation of the stable isotopes from L-Triazolealanine into downstream metabolites. For example, if L-Triazolealanine is converted to its corresponding pyruvic acid, the product will have a specific mass increase due to the heavy isotopes. Fragment the parent ions to confirm the structure of the putative metabolites.

-

Protocol: Verification of Protein Incorporation

This protocol confirms the incorporation of L-Triazolealanine into the cellular proteome.

-

Objective: To detect L-Triazolealanine within protein sequences.

-

Materials:

-

Cell line cultured with L-Triazolealanine as described in 4.3.

-

Lysis buffer with protease inhibitors.

-

Reagents for SDS-PAGE and in-gel digestion (e.g., trypsin).

-

LC-MS/MS system suitable for proteomics.

-

-

Procedure:

-

Protein Extraction: Lyse the cells harvested from the labeling experiment and quantify the total protein concentration.

-

Protein Digestion: Separate proteins by SDS-PAGE or perform a solution-based digestion. Excise protein bands or use the total lysate and digest with trypsin to generate peptides.

-

LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS.

-

Data Analysis: Use proteomics software to search the MS/MS spectra against a protein database. Include a variable modification in the search parameters corresponding to the mass difference between a histidine residue and a L-Triazolealanine residue. The identification of peptides with this specific mass shift confirms incorporation.

-

Conclusion